Product packaging for 1,4,6,10-Tetraoxaspiro[4.5]decane(Cat. No.:CAS No. 24472-05-7)

1,4,6,10-Tetraoxaspiro[4.5]decane

Cat. No.: B14687071
CAS No.: 24472-05-7
M. Wt: 146.14 g/mol
InChI Key: MDEYWYJDVASLGB-UHFFFAOYSA-N
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Description

1,4,6,10-Tetraoxaspiro[4.5]decane is a specialized spirocyclic compound that serves as a valuable monomer in polymer science research. This compound is a key substrate for studying cationic ring-opening polymerization (CROP). A significant research interest in this and related six-membered spiro orthocarbonates is their potential to undergo double ring-opening polymerization . This unique mechanism can lead to volume expansion during polymerization, a property investigated for developing low-shrinkage or expanding polymeric materials. The conformational dynamics of the this compound structure are complex, and studies involving semi-empirical and ab initio computational analyses have been performed to understand the energy differences between chair and boat conformations of its six-membered ring, which is critical for interpreting NMR spectral data . The specific substituents on the spirocyclic ring system are known to profoundly impact the polymerization yield and mechanism, influencing whether the reaction proceeds via a 1,10-transfer to form polyethercarbonates or results in different polymeric segments . Researchers utilize this compound to explore fundamental structure-property relationships and to synthesize advanced polycarbonate and polyethercarbonate materials with tailored characteristics. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B14687071 1,4,6,10-Tetraoxaspiro[4.5]decane CAS No. 24472-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24472-05-7

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

1,4,6,10-tetraoxaspiro[4.5]decane

InChI

InChI=1S/C6H10O4/c1-2-7-6(8-3-1)9-4-5-10-6/h1-5H2

InChI Key

MDEYWYJDVASLGB-UHFFFAOYSA-N

Canonical SMILES

C1COC2(OC1)OCCO2

Origin of Product

United States

Synthetic Methodologies for 1,4,6,10 Tetraoxaspiro 4.5 Decane and Analogous Structures

Established Synthetic Pathways to Spiroorthocarbonates (SOCs)

The construction of the spiroorthocarbonate core is primarily achieved through a few key chemical transformations. These methods often involve the reaction of diols with a suitable source of the central carbonate carbon.

Acetalization Reactions in the Formation of the Spiro Core

Acetalization reactions represent a fundamental approach to forming the dioxolane or dioxane rings that constitute the spiroorthocarbonate structure. While direct synthesis of 1,4,6,10-tetraoxaspiro[4.5]decane via a one-pot acetalization of a pre-existing spiro-ketone is not commonly reported, analogous structures are readily synthesized using this method. For instance, the formation of a related 1,4-dioxaspiro[4.5]decane system can be achieved through the acid-catalyzed reaction of a cyclohexanone (B45756) derivative with a diol.

A specific example is the synthesis of (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate. nih.govnih.gov In this procedure, (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate is reacted with ethylene (B1197577) glycol in the presence of a catalytic amount of p-toluenesulfonic acid. nih.gov The reaction is typically carried out in toluene (B28343) and heated to reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the acetal (B89532) product. nih.gov

Table 1: Synthesis of a 1,4-Dioxaspiro[4.5]decane Derivative via Acetalization nih.gov

Starting MaterialReagentsSolventConditionsProductYield
(1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylateEthylene glycol, p-toluenesulfonic acid (cat.)TolueneReflux, 3 h(6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate46%

This method highlights the general principle of forming the spiro-acetal core through the condensation of a ketone with a diol, a strategy that is theoretically applicable to the synthesis of this compound if a suitable diketone precursor were available.

Reactions Involving Organostannyl Glycolates and Carbon Disulfide

A notable, albeit less common due to toxicity concerns, method for the synthesis of spiroorthocarbonates involves the reaction of organotin derivatives of diols with carbon disulfide. This approach, developed by Sakai and co-workers, offers a pathway to both symmetrical and unsymmetrical SOCs. The reaction typically involves the preparation of a bis(trialkyltin) ether of a diol, which is then treated with carbon disulfide. The high toxicity and instability of the organotin compounds, however, make this method less favorable for widespread use.

Catalytic Approaches: Iodine-Catalyzed Syntheses under Neutral Conditions

A milder and more environmentally benign approach to SOC synthesis utilizes molecular iodine as a catalyst. This method proceeds under neutral conditions and has been shown to be effective for the synthesis of both symmetrical and unsymmetrical spiroorthocarbonates. The reaction typically involves the treatment of a 2,2-diphenoxy-1,3-dioxane with a diol in the presence of a catalytic amount of iodine. Dichloromethane has been identified as a suitable solvent for these reactions, leading to good to high yields of the desired SOCs. This method avoids the use of harsh acidic conditions and toxic reagents.

The proposed mechanism involves the activation of the 2,2-diphenoxy-1,3-dioxane by iodine, facilitating the exchange of the phenoxy groups with the diol to form the spiroorthocarbonate structure.

Utilization of Tetraalkyl Orthocarbonates and Diols

One of the most common and versatile methods for the synthesis of spiroorthocarbonates is the transesterification reaction between a tetraalkyl orthocarbonate, such as tetraethyl orthocarbonate, and two equivalents of a diol, or a diol that can form both rings. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH). A significant drawback of this method, particularly when preparing unsymmetrical SOCs from two different diols, is the inevitable formation of a mixture of symmetrical and unsymmetrical products, which can be challenging to separate.

Synthesis of Substituted and Functionalized this compound Derivatives

The introduction of substituents onto the this compound framework allows for the fine-tuning of its physical and chemical properties, which is particularly important for its applications in polymer chemistry.

Introduction of Alkyl and Aryl Substituents

The synthesis of alkyl- and aryl-substituted this compound derivatives can be achieved by using appropriately substituted diols in the established synthetic pathways described above. For example, using a substituted 1,2-ethanediol (B42446) or a substituted 1,3-cyclohexanediol (B1223022) in a reaction with a tetraalkyl orthocarbonate would lead to a correspondingly substituted spiroorthocarbonate.

While specific examples for the synthesis of simple alkyl or aryl substituted 1,4,6,10-tetraoxaspiro[4.5]decanes are not extensively detailed in the literature, the general applicability of the aforementioned synthetic methods is widely accepted in the field of spiroorthocarbonate chemistry. The choice of synthetic route would depend on the desired substitution pattern and the availability of the starting diols. For instance, the iodine-catalyzed method would be suitable for the synthesis of unsymmetrical substituted derivatives, potentially offering better control over the product distribution compared to the direct reaction with tetraalkyl orthocarbonates.

Stereoselective Synthesis of Chiral Spiro Systems

The asymmetric synthesis of chiral spiroketals is a challenging yet crucial endeavor, as the biological activity of these compounds is often dependent on their specific stereochemistry. capes.gov.br Various strategies have been developed to achieve high levels of stereocontrol, primarily focusing on catalyst-controlled and substrate-controlled methods.

One notable approach involves the use of chiral ligands in transition-metal catalysis. For instance, chiral spiroketal bisphosphine ligands have been synthesized and successfully applied in rhodium-catalyzed enantioselective hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivity (up to 99.5% ee). acs.org The synthesis of these ligands can be designed to be scalable and avoid the need for challenging HPLC separation of enantiomers by introducing chiral auxiliaries, which leads to the formation of diastereomers that are more easily separated by standard column chromatography. acs.org

Another powerful strategy is the use of dual catalytic systems. For example, a combination of an achiral gold(III) salt and a chiral N,N'-dioxide-Mg(II) complex has been utilized for the enantioselective tandem reaction of β,γ-unsaturated α-ketoesters with β-alkynyl ketones. This method provides a direct route to chiral 6,6-spiroketals with high yields and excellent enantioselectivities. researchgate.net Similarly, a sequential catalytic system of gold and iridium has been employed in the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols or alkynamides to furnish spiroketals and spiroaminals with high enantiomeric excess. nih.gov

Furthermore, iridium and Brønsted acid co-catalyzed asymmetric [4+2] cycloaddition reactions have emerged as an efficient method for constructing chiral N-H spiro-N,O-ketals. This approach utilizes reactive Ir-π-allyl-oxa-dipoles and has demonstrated broad substrate scope and excellent enantioselectivities. The strategic introduction of stereogenic centers can also facilitate the separation of diastereomers, thus providing access to enantiopure spiro compounds. acs.org

Table 1: Examples of Stereoselective Synthesis of Chiral Spiroketal Systems

Catalyst/Method Substrates Product Type Yield Enantiomeric Excess (ee) Diastereomeric Ratio (d.r.)
Rh-catalyzed hydrogenation with chiral spiroketal bisphosphine ligand α-dehydroamino acid esters Chiral amino acid derivatives Up to 38% (overall) Up to 99.5% N/A
Bimetallic Au(III)/chiral N,N'-dioxide-Mg(II) catalysis β,γ-unsaturated α-ketoesters and β-alkynyl ketones Chiral multifunctional 6,6-spiroketals Up to 97% 94% >19:1
Sequential Au/Ir catalysis Racemic 2-(1-hydroxyallyl)phenols and alkynols/alkynamides Spiroketals and spiroaminals Good Excellent N/A
Ir and Brønsted acid co-catalyzed [4+2] cycloaddition 3-methyleneisoindolinones and other synthons Chiral N-H spiro-N,O-ketals Up to 94% >95% N/A
Diastereoselective 1,3-dipolar cycloaddition Nitrile oxides and 6-alkylidene penicillanates Chiral spiroisoxazoline-penicillanates Not specified Not specified Selective for one diastereomer

Comparative Analysis of Synthetic Strategies for Efficiency and Selectivity

The choice of synthetic strategy for constructing chiral spiroketals is often a trade-off between efficiency (yield, reaction time, and operational simplicity) and selectivity (enantio- and diastereoselectivity). A comparative analysis of various methods reveals distinct advantages and limitations for each.

Transition-metal catalyzed reactions, particularly those employing iridium, rhodium, and gold, have proven to be highly effective in achieving excellent enantioselectivities. For instance, the use of chiral spiroketal-based ligands in Rh-catalyzed hydrogenations and Ir-catalyzed hydroarylations has yielded products with up to 95-99.5% ee. acs.orgumich.edu Dual catalytic systems, such as the Au/Ir and Au/Mg combinations, offer convergent pathways to complex spiroketals in a single pot, often with high yields and stereoselectivities. researchgate.netnih.gov These methods, however, can be sensitive to substrate scope and may require careful optimization of reaction conditions.

The diastereoselective synthesis of spiroketal systems offers an alternative approach to obtaining enantiomerically pure compounds. By installing chiral centers that direct the formation of diastereomers, the need for chiral chromatography can be circumvented, simplifying purification. acs.org For example, the diastereoselective cyclization to form 3,3'-methyl-substituted spiroketal bisphosphine ligands resulted in a 3:1 ratio of diastereomers that were readily separable by column chromatography. acs.org

The efficiency of spiroketal synthesis can also be significantly influenced by the reaction conditions. The use of microwave irradiation and continuous flow methodologies in the 1,3-dipolar cycloaddition of nitrile oxides and 6-alkylidene penicillanates has been shown to be a sustainable and efficient route to chiral spiroisoxazoline-penicillanates. rsc.org These techniques can lead to reduced reaction times and improved yields compared to conventional heating.

Table 2: Comparison of Synthetic Strategies for Chiral Spiroketals

Synthetic Strategy Key Features Advantages Disadvantages
Chiral Ligand-Metal Catalysis Utilizes chiral ligands (e.g., bisphosphines) with transition metals (e.g., Rh, Ir, Pd). acs.orgumich.edu High enantioselectivity (up to 99.5% ee). acs.org Broad applicability in various asymmetric transformations. umich.edu Ligand synthesis can be multi-step and costly. Optimization of metal-ligand combination is often required.
Dual/Sequential Catalysis Employs two different catalytic cycles in one pot (e.g., Au/Ir, Au/Mg). researchgate.netnih.gov Convergent synthesis, increasing molecular complexity rapidly. High yields and stereoselectivities. researchgate.net Requires compatibility of catalysts and reaction conditions. Mechanistic understanding can be complex.
Diastereoselective Synthesis Introduces stereocenters to form separable diastereomers. acs.org Avoids challenging enantiomeric separations (e.g., chiral HPLC). Can lead to high overall yields of enantiopure products. acs.org Requires the synthesis of chiral starting materials or auxiliaries. The diastereomeric ratio may not always be favorable.
Modern Reaction Conditions Application of microwave irradiation or continuous flow processes. rsc.org Reduced reaction times, improved yields, and enhanced sustainability. rsc.org Requires specialized equipment. Scale-up from batch to flow may require re-optimization.

Conformational Analysis and Stereochemical Investigations of 1,4,6,10 Tetraoxaspiro 4.5 Decane Systems

Theoretical and Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools to explore the various conformations of a molecule and to determine their relative stabilities. For complex systems such as spiroketals, a combination of different theoretical methods is often employed to gain a comprehensive understanding of their conformational preferences.

Semiempirical Quantum Mechanical Calculations (e.g., AM1)

Semiempirical quantum mechanical methods, such as AM1 (Austin Model 1), offer a computationally less intensive approach to estimate molecular properties. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. In the context of 1,4,6,10-tetraoxaspiro[4.5]decane systems, semiempirical calculations are valuable for initial conformational searches to identify a broad range of possible low-energy structures.

For instance, in a study of a closely related derivative, 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane, semiempirical methods were utilized as a preliminary step to map out the conformational possibilities arising from the different orientations of the six-membered ring (chair, boat, and twist-boat) and the five-membered ring. illinois.edu This initial exploration is crucial for selecting relevant conformers for more accurate, higher-level calculations.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) methods provide a more rigorous and accurate description of molecular systems by solving the Schrödinger equation with fewer approximations than semiempirical methods. These calculations are instrumental in refining the geometries and energies of the conformers identified through lower-level methods.

The following table summarizes the relative energies of different conformers of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane as determined by ab initio calculations.

Conformer (Six-membered ring)Relative Energy (kcal/mol)
Chair0.00
BoatVaries with five-membered ring conformation
Twist-boatContributes to the overall conformational mixture

Note: The exact energy values for the boat and twist-boat conformers are dependent on the conformation of the five-membered ring and the orientation of the substituents.

Molecular Mechanics (MM) and Force Field Simulations

Molecular mechanics (MM) methods treat molecules as a collection of atoms held together by springs, representing the bonds. The energy of a conformation is calculated using a force field, which is a set of parameters that describe the potential energy of the bonds, angles, and non-bonded interactions. MM simulations are particularly useful for exploring the conformational space of large and flexible molecules due to their computational efficiency.

The general process of using MM in conformational analysis involves:

Generating a set of initial conformations.

Minimizing the energy of each conformation using the chosen force field.

Performing a systematic or random search of the conformational space to locate all low-energy minima.

Analysis of Energy Minimization and Potential Energy Surfaces

The conformational landscape of a molecule can be visualized as a potential energy surface (PES), where the energy of the molecule is plotted as a function of its geometric coordinates (e.g., bond lengths, bond angles, and dihedral angles). libretexts.orgchemistrysteps.com The minima on the PES correspond to stable conformations, while the saddle points represent transition states between these conformations.

Energy minimization algorithms are used to locate the stationary points on the PES. By starting from various initial geometries, it is possible to identify the different stable conformers and the energy barriers for their interconversion. The relative populations of the conformers at a given temperature can then be estimated from their relative energies using the Boltzmann distribution.

For spiroketal systems, the PES can be complex due to the presence of multiple rings and stereocenters. The analysis of the PES provides valuable insights into the dynamic behavior of the molecule, such as the preferred pathways for conformational change. For example, the interconversion between different chair and boat forms of the six-membered ring in a spiro[4.5]decane system would proceed through specific transition states on the PES.

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for experimentally probing the conformational features of molecules in solution.

Application of GIAO-SCF Methods to Nuclear Magnetic Resonance (NMR) Spectrum Interpretation

While experimental NMR provides information about the average conformation of a molecule in solution, the interpretation of the spectra can be challenging, especially for conformationally flexible systems. Computational methods can be used to predict the NMR chemical shifts for different conformers. By comparing the calculated spectra with the experimental data, it is possible to gain a more detailed understanding of the conformational equilibrium.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Self-Consistent Field (SCF) methods like DFT, is a widely used approach for calculating NMR chemical shifts. illinois.edu This method has been successfully applied to elucidate the conformational features of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane. illinois.edu

In this study, the ¹H NMR chemical shifts were calculated for the various low-energy conformers. By taking a weighted average of the calculated shifts based on the Boltzmann population of each conformer, a theoretical spectrum was generated that could be compared with the experimental spectrum. This comparison helped to explain certain features in the experimental spectrum, such as the difference in chemical shifts between the axial and equatorial protons and between the hydrogens of the two methyl groups. illinois.edu The results suggested that these differences are a consequence of the equilibrium between the chair, boat, and twist-boat conformations of the six-membered ring. illinois.edu

The following table illustrates the principle of using calculated chemical shifts to understand conformational features.

ProtonCalculated Chemical Shift (ppm) - Chair ConformerCalculated Chemical Shift (ppm) - Boat ConformerExperimentally Observed Shift (ppm)
Axial ProtonValue 1Value 3Weighted Average
Equatorial ProtonValue 2Value 4Weighted Average

Note: The table is a conceptual representation. The actual values would be obtained from the GIAO-SCF calculations for the specific conformers.

Elucidation of Chair, Boat, and Twist-Boat Conformations

The six-membered ring of the this compound system, analogous to cyclohexane (B81311), can adopt several conformations to alleviate ring strain. The most stable of these is the chair conformation, which minimizes both angle strain, by maintaining near-tetrahedral bond angles for the sp3-hybridized carbons, and torsional strain, by ensuring all substituents are in a staggered arrangement. pressbooks.publibretexts.org

In addition to the stable chair form, the six-membered ring can exist in higher-energy conformations, including the boat and twist-boat (or skew-boat) forms. pressbooks.publibretexts.org The boat conformation is characterized by two opposing carbon atoms being lifted out of the plane of the other four, resembling a boat. libretexts.org This arrangement, however, introduces significant steric strain between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed C-H bonds along the sides of the "boat". libretexts.orgyoutube.com

The twist-boat conformation represents an intermediate energy state between the chair and boat forms. It is formed by a slight twisting of the boat conformation, which alleviates some of the flagpole and eclipsing interactions, rendering it more stable than the pure boat form but less stable than the chair. youtube.com The interconversion between these conformations, known as ring flipping, is a rapid process at room temperature, with the chair conformation being the predominantly populated state due to its lower energy. pressbooks.pubyoutube.com

Table 1: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kJ/mol)Key Strain Features
Chair0No significant angle or torsional strain
Twist-Boat~23Reduced flagpole and eclipsing strain compared to boat
Boat~30Flagpole steric strain and torsional strain from eclipsed bonds libretexts.org
Half-Chair~45Significant angle and torsional strain libretexts.org

Note: The energy values are approximate for unsubstituted cyclohexane and serve as a general reference. The specific energy differences in this compound may vary due to the influence of the oxygen atoms and the spirocyclic structure.

Intramolecular Interactions and Stereoelectronic Effects

The conformational preferences of this compound are not solely dictated by classical steric considerations. Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in determining the most stable arrangements.

A key stereoelectronic interaction in spiroacetals like this compound is the anomeric effect. chemtube3d.comyoutube.comwikipedia.org This effect describes the tendency for an electronegative substituent on a carbon adjacent to a heteroatom within a ring to favor an axial rather than the sterically less hindered equatorial position. wikipedia.orgdypvp.edu.in The anomeric effect arises from a stabilizing interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C-O bond. dypvp.edu.in This hyperconjugation is most effective when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved in the axial conformation. chemtube3d.com

In a spiroacetal, the anomeric effect can be particularly pronounced. The axial-axial conformation of a spiroketal can exhibit a double anomeric effect, where each endocyclic oxygen has a lone pair anti-periplanar to the other C-O single bond, leading to enhanced stability. chemtube3d.com Conversely, an equatorial-equatorial arrangement does not benefit from this stabilizing interaction. chemtube3d.com The preference for the axial orientation due to the anomeric effect can be on the order of 4-8 kJ/mol for sugars. wikipedia.org

The magnitude of the anomeric effect can be influenced by the solvent polarity. dypvp.edu.in In more polar solvents, the stabilization from the anomeric effect can be diminished, and the equilibrium may shift towards the conformation that minimizes dipole-dipole repulsions. youtube.comdypvp.edu.in

The five-membered dioxolane ring and the six-membered dioxane ring in this compound are conformationally coupled. The conformational changes in one ring are not independent of the other, leading to a complex energy landscape. The process of ring inversion, or chair-to-chair interconversion of the six-membered ring, involves passing through higher-energy transition states, including the half-chair and boat conformations. pressbooks.publibretexts.org

The energy barrier for ring inversion in cyclohexane is approximately 45 kJ/mol, allowing for rapid interconversion at room temperature. pressbooks.pub For this compound, the presence of the spiro center and the oxygen atoms within the rings will influence the energy barriers and the dynamics of this process. The specific puckering of the five-membered ring will affect the conformational possibilities of the six-membered ring and vice versa. For instance, in a substituted 1,4-dioxaspiro[4.5]decane, the dioxolane ring was found to adopt a pseudo-twist conformation, which in turn influenced the orientation of substituents on the cyclohexane ring. nih.gov Understanding these coupled motions is essential for a complete picture of the molecule's three-dimensional structure and reactivity.

Ring Opening Polymerization Rop Mechanisms of Spiroorthocarbonates

Cationic Ring-Opening Polymerization of Spiroorthocarbonate Monomers

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing spiroorthocarbonates. mdpi.com This process is typically initiated by electrophilic species, such as Brønsted or Lewis acids, which activate the monomer for subsequent propagation. researchgate.netyoutube.com The mechanism of CROP can be complex, often involving multiple pathways and potential side reactions.

The initiation of cationic ROP of spiroorthocarbonates involves the reaction of an initiator with the monomer to form a cationic species that can propagate. youtube.com Common initiators include Lewis acids (e.g., BF₃·OEt₂) and protonic acids. mdpi.com The initiation process can be influenced by the presence of co-initiators or impurities like water. youtube.commdpi.com For instance, with Lewis acids, a co-catalyst is often required to generate the initiating cation. youtube.com The initiator attacks one of the oxygen atoms in the spiroorthocarbonate, leading to the opening of one of the rings and the formation of a carbocationic or oxonium ion active center. mdpi.com The stability of this initial cationic species is crucial for successful polymerization.

Propagation in the CROP of spiroorthocarbonates proceeds through the nucleophilic attack of a monomer on the active cationic chain end. youtube.com A key feature of SOC polymerization is the double ring-opening that can occur, which is the primary reason for the observed volume expansion. researchgate.net The polymerization can proceed through different pathways, leading to either single or double ring-opening.

The mechanism often involves the formation of a trioxocarbenium ion as an intermediate. mdpi.com The propagation can then proceed via two main routes:

Single ring-opening: The monomer attacks the cationic center, leading to the opening of one ring and the formation of a linear polymer with cyclic carbonate units in the backbone. acs.org

Double ring-opening (Ring Expansion): This is a more complex process where the initial ring-opening is followed by the opening of the second ring. This can occur through an intermolecular or intramolecular "backbiting" reaction. This double ring-opening leads to the formation of a polycarbonate structure and is accompanied by a significant increase in volume. The process can be thought of as a form of ring-expansion polymerization, where the monomer is inserted into the growing cyclic polymer chain. mdpi.comnih.gov

The balance between these pathways is influenced by reaction conditions and the specific monomer structure.

Chain transfer and termination are critical events that control the molecular weight and structure of the final polymer. libretexts.org In cationic polymerization, these reactions are often prevalent. libretexts.org

Termination: Termination reactions lead to the irreversible deactivation of the propagating chain end. libretexts.org This can happen through various mechanisms, including combination with a counter-ion, reaction with impurities, or rearrangement of the chain end to form a stable, non-reactive species. In some "living" polymerization systems, termination is effectively absent, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. mdpi.com However, in many cationic polymerizations of spiroorthocarbonates, termination reactions are significant and can limit the achievable molecular weight. acs.org

Influence of Substituents on Polymerization Reactivity and Selectivity

The chemical structure of the spiroorthocarbonate monomer, particularly the nature of its substituents, plays a crucial role in its polymerization behavior. acs.org Substituents can exert both steric and electronic effects, influencing the reactivity of the monomer and the selectivity of the ring-opening process.

The presence of alkyl groups on the spiroorthocarbonate ring system can significantly impact the polymerization process. acs.org

Table 1: Investigated Spiroorthocarbonate Monomers and their Polymerization Behavior

MonomerSubstituentPolymerization Behavior
1,4,6,9-Tetraoxaspiro[4.4]nonaneUnsubstitutedUndergoes cationic polymerization. acs.org
2,8-Diaryl-1,4,6,9-tetraoxaspiro[4.4]nonanesAryl groupsPolymerization is influenced by the electronic nature of the aryl substituent. acs.org
2,3-Benzo-1,4,6,12-tetraoxaspiro[4.7]dodecaneBenzo groupExhibits single ring-opening polymerization. acs.org

Stereocontrol in the ring-opening polymerization of spiroorthocarbonates is a complex and less explored area. Achieving stereocontrol would allow for the synthesis of polymers with specific tacticities (e.g., isotactic, syndiotactic, or atactic), which in turn would significantly influence the physical and mechanical properties of the resulting materials.

The stereochemical outcome of the polymerization is determined at the ring-opening step. The approach of the monomer to the active center and the subsequent C-O bond cleavage can proceed through different stereochemical pathways (e.g., with retention or inversion of configuration at the stereocenter). The ability to control this process depends on several factors, including:

The structure of the monomer and the presence of chiral centers.

The nature of the initiator and the counter-ion.

The polymerization temperature and solvent.

While significant advances have been made in the stereocontrolled polymerization of other cyclic monomers like lactides, achieving a high degree of stereocontrol in spiroorthocarbonate polymerization remains a challenge.

Volume Changes During Polymerization and Their Mechanistic Implications

A defining characteristic of spiroorthocarbonates is their ability to polymerize with near-zero shrinkage or, in some cases, a net expansion in volume. mdpi.comresearchgate.net This is a stark contrast to conventional addition polymerization of vinyl or acrylate (B77674) monomers, which typically results in significant volume contraction. tandfonline.commdpi.com Polymerization shrinkage can compromise the performance of materials in applications like dental fillings, coatings, and high-precision moldings by creating internal stress, voids, and poor adhesion. tandfonline.commdpi.comnih.gov

The unusual volume behavior of SOCs stems from their unique double ring-opening mechanism. During polymerization, for every two new covalent bonds that are formed in the polymer backbone, two existing covalent bonds within the monomer's rings are broken and converted to longer, intermolecular distances. nih.gov In essence, the cleavage of two bonds in the compact spiro monomer structure counteracts the shrinkage that normally occurs when monomer molecules are joined into a polymer chain. mdpi.com While the formation of a covalent bond typically reduces the distance between atoms from a van der Waals distance to a shorter covalent bond length, the simultaneous ring-opening creates a more flexible, open-chain structure, resulting in a net volume increase or minimal shrinkage. mdpi.comnih.gov

This expansion property is highly valuable. For example, incorporating SOCs into dental resin formulations can significantly mitigate polymerization shrinkage and the associated stress. mdpi.comnih.gov Studies have shown a direct correlation between the concentration of the spiroorthocarbonate monomer in a formulation and the reduction in volumetric shrinkage.

A study on a novel dithiol spiroorthocarbonate (SOC DITHIOL) blended with conventional dimethacrylate dental resins demonstrated a significant reduction in polymerization shrinkage. The data below illustrates how increasing the molar percentage of the SOC DITHIOL in the formulation progressively decreases the negative volume change (shrinkage).

Table 1: Effect of SOC DITHIOL Concentration on Volume Change tandfonline.com

SOC DITHIOL (mol%) Volume Change (%) Shrinkage Reduction (%)
0 (Control) -5.37 0
5 -4.41 17.9
10 -3.85 28.3
20 -2.99 44.3

Controlled Polymerization Strategies for Spiroorthocarbonate Monomers

Achieving control over the polymerization of spiroorthocarbonate monomers is essential for tailoring the structure and properties of the resulting polymers for specific applications. rsc.org Controlled polymerization aims to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and specific end-group functionalities. researchgate.net

For spiroorthocarbonates, cationic ring-opening polymerization is a primary method where control can be exerted. researchgate.netacs.org The choice of initiator, such as Lewis acids (e.g., boron trifluoride etherate, stannic chloride) or photoacid generators, plays a crucial role in the polymerization behavior. colab.ws The reactivity and structure of the monomer itself also dictate the polymerization pathway, with some SOCs undergoing a "single ring-opening" where only one of the two rings cleaves. documentsdelivered.comacs.org

An advanced strategy for controlling polymerization involves hybrid systems that combine different polymerization mechanisms. A notable example is the use of a dithiol-functionalized spiroorthocarbonate in a dimethacrylate resin formulation. tandfonline.combohrium.com This system undergoes a dual-cure process:

Thiol-Ene Radical Polymerization: The thiol groups on the SOC monomer react with the methacrylate (B99206) double bonds via a step-growth, free-radical addition mechanism. This process is known to delay the gel point of the polymerizing system. nih.govtandfonline.com

Cationic Ring-Opening Polymerization: Simultaneously, the spiroorthocarbonate moiety undergoes its characteristic cationic double ring-opening to form poly(ether-carbonate) chains. tandfonline.combohrium.com

This dual-cure approach offers enhanced control over the polymerization kinetics and the final network structure. The delayed vitrification, characteristic of thiol-ene systems, allows for greater mobility within the polymerizing network, leading to higher final monomer conversion. tandfonline.comtandfonline.com This strategy not only reduces shrinkage but also improves the mechanical properties and homogeneity of the final cross-linked polymer. tandfonline.comtandfonline.com

Polymer Structures and Architectures Derived from 1,4,6,10 Tetraoxaspiro 4.5 Decane Monomers

Synthesis of Polyethercarbonates and Related Polymeric Materials

The synthesis of polyethercarbonates from 1,4,6,10-tetraoxaspiro[4.5]decane proceeds via a cationic ring-opening polymerization. This process typically involves the use of a Lewis acid or an oxonium salt as an initiator. The polymerization mechanism is characterized by a double ring-opening, where both the five-membered and six-membered rings of the spiro orthoester open to form a linear polymer containing both ether and carbonate linkages.

The initiation step involves the activation of an oxygen atom in the spiro orthoester by the cationic initiator, leading to the formation of a carboxonium ion. This is followed by the nucleophilic attack of another monomer molecule, propagating the polymer chain. The resulting polymers are polyethercarbonates, which exhibit a unique combination of properties derived from both the polyether and polycarbonate segments.

The properties of the resulting polyethercarbonates can be tailored by controlling the polymerization conditions, such as the type of initiator, temperature, and solvent. For instance, the use of bulky Lewis acids can influence the regioselectivity of the ring-opening, leading to different polymer microstructures.

Table 1: Initiators for the Cationic Ring-Opening Polymerization of Spiro Orthoesters

Initiator TypeExamplesResulting Polymer
Lewis AcidsBoron trifluoride etherate (BF₃·OEt₂)Polyethercarbonate
Oxonium SaltsTriethyloxonium tetrafluoroborate (B81430) ([Et₃O]⁺[BF₄]⁻)Polyethercarbonate

Copolymerization of this compound Analogs with Other Monomers

Copolymerization of this compound analogs with other cyclic monomers, such as lactones and epoxides, offers a versatile route to a wide range of functional polymers. This approach allows for the fine-tuning of the properties of the resulting materials, including their mechanical strength, thermal stability, and biodegradability. rsc.org

For example, the copolymerization of spiro orthoesters with ε-caprolactone, initiated by a suitable catalyst, can yield copolymers with both ether-carbonate and ester linkages. rsc.org The incorporation of the spiro orthoester units can significantly reduce the polymerization shrinkage typically observed in the ring-opening polymerization of lactones. The resulting copolymers can exhibit a gradient or blocky structure depending on the reactivity ratios of the comonomers and the polymerization conditions. cofc.edu

The choice of comonomer plays a crucial role in determining the final properties of the copolymer. For instance, copolymerization with bio-based monomers can lead to the development of sustainable materials with enhanced properties.

Table 2: Copolymerization of Spiro Orthoester Analogs with Cyclic Monomers

Spiro Monomer AnalogComonomerResulting CopolymerKey Property Modification
2-Methylene-1,4,6-trioxaspiro[4.4]nonaneAcrylonitrilePoly(ether-carbonate-co-acrylonitrile)Reduced Shrinkage
1,4,8-Trioxa[4.6]spiro-9-undecanoneε-CaprolactonePoly(ether-carbonate-co-ester)Gradient block copolymer formation cofc.edu

Design of Crosslinked Polymer Networks

The ability of this compound and its derivatives to undergo double ring-opening polymerization makes them excellent candidates for the design of crosslinked polymer networks with minimal shrinkage. These monomers can be used as crosslinking agents in combination with other monomers or as the primary building blocks of the network.

When used as a crosslinking agent, the spiro orthoester can be copolymerized with a difunctional or multifunctional monomer. Upon curing, the spiro orthoester rings open and form crosslinks between the polymer chains, leading to a three-dimensional network. The expansion associated with the ring-opening can compensate for the shrinkage of the other components in the formulation, resulting in a dimensionally stable material.

Alternatively, difunctional spiro orthoester monomers can be synthesized and homopolymerized to create a crosslinked network. This approach allows for the creation of networks with a high density of ether and carbonate linkages, which can impart unique thermal and mechanical properties.

Macromolecular Architectures: Dendrimers and Hyperbranched Polymers from Spiro Cores

The spirocyclic core of this compound provides a unique scaffold for the synthesis of complex macromolecular architectures such as dendrimers and hyperbranched polymers. nih.govrsc.orgkinampark.com These highly branched, three-dimensional structures possess a high density of functional groups at their periphery, making them attractive for a variety of applications, including drug delivery, catalysis, and coatings. rsc.org

The synthesis of dendrimers based on a spiro core can be achieved through a divergent or convergent approach. In the divergent method, successive generations of branching units are added to the functional groups of the spiro core. The convergent approach involves the synthesis of dendritic wedges that are then attached to the central spiro core.

Hyperbranched polymers, which are structurally less perfect than dendrimers, can be synthesized in a more straightforward one-pot reaction from an ABₓ-type monomer derived from a spiro compound. rsc.org These polymers still exhibit many of the desirable properties of dendrimers, such as low viscosity and high solubility. nih.gov The use of a spiro core can introduce a degree of rigidity and defined geometry into the hyperbranched architecture. kinampark.com

Information regarding "this compound" is currently unavailable.

Following a comprehensive search for scientific literature and data, no specific experimental information for the chemical compound This compound could be located.

The investigation aimed to gather data for a detailed article on the advanced characterization of this specific spiroorthocarbonate, covering the following analytical techniques:

Spectroscopic Methods:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Infrared (IR) Spectroscopy

Mass Spectrometry (EI-MS, MALDI-TOF MS)

Chromatographic Techniques:

Gel Permeation Chromatography (GPC) for associated polymers

Diffraction Methods:

Crystalline Structure Analysis

Searches were conducted across multiple scientific databases and public resources. While information and spectral data are available for structurally related compounds—such as other spiro[4.5]decanes sigmaaldrich.comsigmaaldrich.comnih.govnih.govtcichemicals.comnih.govnist.govchemicalbook.comchemicalbook.comnih.gov, spiro[5.5]undecanes chemicalbook.comsielc.comsigmaaldrich.comeuropa.eu, and various spiroacetals semanticscholar.org—no publications or data repositories were found that specifically mention or provide characterization data for this compound itself.

For instance, crystallographic data for a related derivative, (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, has been published, but this does not represent the parent compound requested. nih.gov Similarly, spectral data for various other dioxaspiro[4.5]decane isomers and ketones are documented but are not applicable to the target molecule. sigmaaldrich.comnih.govnih.govnist.govchemicalbook.comchemicalbook.com

Due to the strict requirement to focus the article exclusively on This compound , the absence of specific data for this compound prevents the generation of the requested scientific article.

Advanced Characterization Techniques for Spiroorthocarbonate Based Systems

Diffraction Methods for Crystalline Structure Analysis

Single-Crystal X-ray Diffraction

A comprehensive search for the crystal structure of 1,4,6,10-Tetraoxaspiro[4.5]decane did not yield any specific results. However, to illustrate the type of data obtained from such an analysis on a related spirocyclic system, the crystallographic data for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate is presented below. It is crucial to note that this is a substituted dioxa-spiro compound, not the tetraoxa-spiro compound of interest.

The analysis of this related molecule reveals that the cyclohexane (B81311) ring adopts a chair conformation. nih.gov The data shows a pseudo-axial C–O bond in the dioxolane ring being slightly elongated (1.439 Å) compared to the equatorial C–O bond (1.424 Å). nih.gov

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Related Spiro Compound (Data for (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate)

ParameterValue
Chemical FormulaC₁₂H₁₈O₆
Molecular Weight258.26
Crystal SystemMonoclinic
Space GroupPc
a (Å)8.6243 (9)
b (Å)7.3203 (6)
c (Å)10.1704 (9)
β (°)91.719 (8)
Volume (ų)641.79 (10)
Z2
Temperature (K)293
Source: nih.gov

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For polymer systems, these methods are vital for understanding transitions, stability, and reaction kinetics.

Photodifferential Scanning Calorimetry (PDSC) for Polymerization Kinetics

This technique is particularly valuable for studying the free-radical ring-opening polymerization characteristic of spiroorthocarbonates. researchgate.netmdpi.com These monomers are known for their potential to reduce or eliminate polymerization shrinkage, as the opening of two rings for every one bond formed in the polymer backbone can lead to a net volume expansion. researchgate.netmdpi.com

A literature search found no studies applying PDSC to investigate the polymerization kinetics of This compound . Research in this area tends to focus on functionalized spiroorthocarbonates designed for specific applications, such as dental composites. mdpi.com

In a typical PDSC experiment on a photocurable resin, key kinetic parameters can be determined from the heat flow curve.

Table 2: Typical Data Obtainable from PDSC for Polymerization Kinetics

ParameterDescription
Time to Peak (min) The time required to reach the maximum rate of polymerization.
Peak Heat Flow (W/g) The maximum rate of reaction.
Total Heat of Reaction (ΔH, J/g) The total heat evolved, proportional to the final degree of conversion.
Conversion vs. Time (%) The extent of the reaction as a function of irradiation time.
Source: researchgate.net

Studies on other photopolymerizable systems have shown that factors like UV light intensity, temperature, and the presence of oxygen can significantly influence these kinetic parameters. researchgate.net For instance, higher light intensity generally leads to a faster polymerization rate and a shorter time to reach the peak maximum. researchgate.net

Theoretical and Computational Studies of 1,4,6,10 Tetraoxaspiro 4.5 Decane and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules like 1,4,6,10-Tetraoxaspiro[4.5]decane. While specific DFT studies on the parent this compound are not extensively documented in publicly available literature, research on closely related spiroketal systems provides significant insights.

For instance, computational investigations into various spiroketal-containing natural products have utilized DFT to understand their stability and reactivity. These studies often focus on the anomeric effect, a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position. In this compound, the multiple oxygen atoms create a complex interplay of these effects, which can be computationally modeled to predict the most stable conformations and the distribution of electron density within the molecule.

Theoretical studies on derivatives such as 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decanes have also been conducted to explore their pharmacological potential. nih.gov These studies often involve calculating molecular properties like electrostatic potential maps, which indicate regions of positive and negative charge, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. For this compound, such calculations would reveal the electrophilic and nucleophilic sites, providing a basis for understanding its chemical behavior.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, providing detailed information about their conformational changes and interactions with their environment over time. For a flexible molecule like this compound, which possesses two interconnected rings, MD simulations are invaluable for exploring its conformational landscape.

While specific MD simulations for the parent this compound are not readily found, studies on similar spiroketal structures highlight the utility of this technique. For example, MD simulations have been employed to study the conformational preferences of spiroketals in different solvents and at various temperatures. These simulations can reveal the energy barriers between different chair and boat conformations of the six-membered ring and the envelope and twist conformations of the five-membered ring.

In the context of drug discovery, MD simulations of spiroketal derivatives have been used to model their interactions with biological targets such as proteins. nih.gov For this compound, MD simulations could be used to study its aggregation behavior in solution or its interaction with polymer matrices, which is particularly relevant for understanding its potential applications in materials science.

A study on (6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, a derivative of the closely related 1,4-dioxaspiro[4.5]decane, provides valuable experimental data that can be used to validate computational models. X-ray crystallography revealed that the cyclohexane (B81311) ring adopts a chair conformation with the two ester groups in a 1,3-trans orientation. This structural information can serve as a starting point for MD simulations to explore the dynamic behavior of this and related spiro compounds in solution.

Predictive Modeling of Reactivity and Polymerization Outcomes

Predictive modeling, often employing a combination of quantum mechanics and machine learning, is an emerging area in computational chemistry that aims to forecast the outcomes of chemical reactions. For this compound, a key area of interest is its potential to undergo ring-opening polymerization to form novel polymer structures.

Computational models can be developed to predict the reactivity of the spiroketal moiety under various catalytic conditions. By calculating the activation energies for different reaction pathways, it is possible to identify the most likely mechanism for ring opening and subsequent polymerization. These models can also take into account the stereochemistry of the starting material and predict the stereoregularity of the resulting polymer, which is a critical factor in determining its physical properties.

While specific predictive models for the polymerization of this compound are not yet established in the literature, the principles have been applied to other cyclic monomers. Machine learning models, trained on large datasets of known polymerization reactions, are being developed to predict the properties of polymers based on the structure of the monomer. nih.gov Such an approach could be adapted to predict the properties of polymers derived from this compound, accelerating the discovery of new materials with desired characteristics.

Development of Computational Tools for Spiro Compound Analysis

The unique topology of spiro compounds necessitates the development of specialized computational tools for their analysis. While general-purpose computational chemistry software packages can be used to study spirocycles, there is a growing need for tools that are specifically designed to handle the complexities of these systems.

For example, algorithms for conformational searching in spiro compounds need to be able to efficiently explore the coupled motion of the two rings. Similarly, software for analyzing the electronic structure of spiroketals should be able to accurately account for the anomeric and other stereoelectronic effects that are prevalent in these molecules.

Several academic and commercial software suites are available for computational chemistry, such as Gaussian, MOE (Molecular Operating Environment), and ChemAxon, which provide a range of tools for building, visualizing, and analyzing molecular structures, including those of spiro compounds. cambridgemedchemconsulting.com These platforms can be used to perform many of the theoretical calculations and simulations described in the preceding sections. However, the development of more specialized tools, perhaps as plugins or standalone applications, could further enhance the ability of researchers to study the intricate chemistry of spiro compounds like this compound.

Functionalization and Derivatization Strategies for Advanced Materials Applications

Synthesis of Spiroorthocarbonate-Containing Monomers for Polymerization

The synthesis of monomers containing the 1,4,6,10-tetraoxaspiro[4.5]decane moiety is a critical first step in harnessing its potential for polymerization. Generally, spiroorthocarbonates are synthesized through the reaction of a diol with a suitable carbonyl-containing compound. For instance, multi-functional molecules with spirocyclic acetal (B89532) structures are emerging as attractive monomers to produce high-performance polymers that can be depolymerized and recycled under specific conditions. researchgate.net These structures are typically formed by the condensation of an appropriate aldehyde or ketone with a polyol, ensuring that the necessary functionalities for polymerization are retained. researchgate.net

While specific synthesis routes for polymerizable monomers directly from this compound are not extensively detailed in the provided search results, the synthesis of related spiroacetal monomers offers insight into potential pathways. For example, the synthesis of (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate has been reported. nih.govnih.gov This compound, a derivative of 1,4-dioxaspiro[4.5]decane, contains ester functionalities that could be further modified for polymerization. The general approach involves the reaction of a cyclic ketone with a diol in the presence of an acid catalyst. nih.gov

The polymerization of spiroorthocarbonates often proceeds via a cationic ring-opening mechanism. nih.gov This process is of significant interest because the opening of the two rings can lead to a net expansion or low shrinkage in volume upon polymerization, a highly desirable property in applications such as dental fillings and precision coatings. The study of related spiro[4.4]nonane derivatives has shown that photoinitiated cationic polymerization can be an efficient method to produce polymers from these monomers. nih.gov

Table 1: General Strategies for Spiroorthocarbonate Monomer Synthesis

Synthesis StrategyReactantsKey FeaturesPotential for this compound
Acetalization/KetalizationDiol and Ketone/AldehydeFormation of the spiroacetal ring system.The core structure of this compound can be formed this way.
Functionalization of Pre-formed SpiroacetalSpiroacetal with reactive groupsIntroduction of polymerizable moieties (e.g., acrylates, epoxides).Functional groups could be added to the cyclohexane (B81311) ring of this compound.
Ring-Opening Metathesis Polymerization (ROMP)Unsaturated spiroacetal monomersCreates degradable thermoset polymers.Requires the synthesis of an unsaturated derivative of this compound. digitellinc.com

Incorporation into pH-Sensitive and Biodegradable Polymeric Systems

The acetal linkages within the this compound structure are inherently sensitive to acidic conditions, making them prime candidates for the development of pH-responsive polymers. researchgate.netnih.gov This pH sensitivity can be exploited for targeted drug delivery systems, where the polymer carrier is stable at physiological pH but degrades and releases its payload in the acidic microenvironment of tumors or within cellular lysosomes. nih.govnih.govmdpi.commdpi.com

Polymers containing acetal groups are among the most explored entities for creating pH-responsive nano-drug delivery systems. nih.gov The degradation of polyacetals in acidic environments produces biocompatible small molecules. nih.gov While direct incorporation of this compound into such systems is not explicitly documented in the provided results, the principles of using spirocyclic acetals are well-established. For instance, amphiphilic spirocyclic polyacetals have been synthesized and shown to self-assemble into nanoparticles that can encapsulate hydrophobic drugs and release them in response to acidic pH. bohrium.comnih.gov

Furthermore, the ester and ether linkages that can be formed during the ring-opening polymerization of spiroorthocarbonates are often susceptible to hydrolysis, which can lead to biodegradability. Aliphatic polyesters, a class of biodegradable polymers, can be synthesized from monomers containing ester bonds. The potential for this compound-derived polymers to be both pH-sensitive and biodegradable makes them highly attractive for biomedical applications.

Table 2: Properties of Acetal-Containing Polymers for Biomedical Applications

PropertyMechanismRelevance to this compound
pH-Sensitivity Acid-catalyzed hydrolysis of acetal linkages. nih.govThe spiroacetal structure is susceptible to acid-catalyzed cleavage, enabling triggered release.
Biodegradability Hydrolysis of ester or ether bonds in the polymer backbone. Polymers formed through ring-opening can contain hydrolyzable linkages.
Biocompatibility Degradation products are often non-toxic small molecules (diols, etc.). nih.govDegradation would likely yield biocompatible components.

Development of Spiro Core-Based Dendritic Macromolecules

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govmdpi.com Their unique architecture, consisting of a central core, branching units, and terminal functional groups, makes them ideal for a wide range of applications, including drug delivery, catalysis, and materials science. nih.govmdpi.com The synthesis of dendrimers can proceed through either a divergent or a convergent approach. nih.govmdpi.com

Research has shown the synthesis of pH-responsive degradable polyacetal dendrimers. nih.gov These dendrimers are built from monomers that contain acetal linkages, similar to the structure of this compound. The acid-labile nature of these linkages allows for the controlled degradation of the dendrimer in acidic environments. The synthesis of such dendrimers often involves a "click" polymerization approach, which is highly efficient and allows for the construction of complex macromolecular architectures. nih.gov The development of dendrimers with a this compound core could lead to new materials with tailored degradability and guest-hosting capabilities.

Table 4: Approaches to Dendrimer Synthesis

Synthesis ApproachDescriptionApplicability to Spiro Cores
Divergent Synthesis Growth from a central core outwards by the stepwise addition of branching units. nih.govmdpi.comA functionalized this compound could serve as the initial core.
Convergent Synthesis Synthesis of dendritic wedges (dendrons) from the periphery inwards, followed by attachment to a central core. nih.govmdpi.comPre-synthesized dendrons could be attached to a multifunctionalized this compound core.
"Click" Chemistry Efficient and specific reactions, such as the copper-catalyzed alkyne-azide cycloaddition, to link building blocks. nih.govA powerful method for constructing dendrimers with complex cores like spiroacetals. nih.gov

Emerging Research Directions and Future Perspectives in 1,4,6,10 Tetraoxaspiro 4.5 Decane Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes is paramount to unlocking the full potential of 1,4,6,10-Tetraoxaspiro[4.5]decane and related compounds. Research is moving beyond traditional methods toward more sophisticated and sustainable catalytic systems.

Modern synthetic strategies often focus on the acetalization or transacetalation reactions. For instance, the synthesis of related 1,4-dioxaspiro[4.5]decane structures has been achieved via the reaction of a ketone with a diol under catalytic conditions. A notable example is the synthesis of (6R,10R)-dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate, which involves a standard acetal (B89532) formation procedure. nih.gov Another innovative approach involves the sonochemical-assisted synthesis of 1,4-dioxaspiro compounds from methyl 9,10-dihydroxyoctadecanoate and cyclohexanone (B45756), using montmorillonite (B579905) KSF as a catalyst. researchgate.net

Catalysis is a key driver of innovation in this field. evonik.com Researchers are exploring a wide array of catalysts to improve yield, selectivity, and reaction conditions. These range from simple acid catalysts to complex transition metal systems and biocatalysts. nih.govevonik.com Hydrothermal synthesis is also emerging as a green alternative, valued for its high reactivity, low energy consumption, and reduced pollution. researchgate.net The choice of catalyst is critical, as it can control stereochemical outcomes and enable the synthesis of complex molecular architectures. evonik.comresearchgate.net For example, spiro-salen yttrium complexes have been designed for the stereoselective ring-opening polymerization of lactones, a technique that could be adapted for spiroorthocarbonate monomers. researchgate.net

Table 1: Comparison of Catalytic Systems in Spiro Compound Synthesis

Catalytic System Description Advantages Representative Application Citations
Acid Catalysis Utilizes a Brønsted or Lewis acid to catalyze acetal formation. Simple, readily available catalysts. Synthesis of 1,4-dioxosparo nih.govresearchgate.netdecane-6,10-dicarboxylate. nih.gov
Transition Metal Catalysis Employs catalysts based on metals like palladium, rhodium, or iridium to facilitate C-C and C-X bond formation. High efficiency, control over stereochemistry, broad substrate scope. evonik.comyoutube.com Cross-coupling reactions for creating complex spiro derivatives. evonik.comyoutube.com
Biocatalysis Uses enzymes or whole-cell systems to perform chemical transformations. High selectivity, mild reaction conditions, environmentally friendly ("green"). evonik.comnih.gov Potential for enantioselective synthesis of chiral spiro compounds. evonik.comnih.govyoutube.com
Heterogeneous Catalysis Involves solid-phase catalysts like montmorillonite clay. Ease of catalyst separation and recovery, potential for continuous flow processes. Sonochemical synthesis of 1,4-dioxaspiro compounds. researchgate.net
Organocatalysis Uses small organic molecules as catalysts. Metal-free, avoiding potential toxicity and contamination issues. Asymmetric transformations in API synthesis. evonik.com

Advanced Polymerization Control and Precision Macromolecular Synthesis

Spiroorthocarbonates, including this compound, are highly valued as monomers for a unique reason: their ability to undergo polymerization with either near-zero shrinkage or even an expansion in volume. researchgate.net This property is a significant advantage in applications where mechanical stress and dimensional stability are critical, such as in dental fillings, high-performance adhesives, and electronic encapsulants.

Achieving precise control over the polymerization process is a major research focus. Scientists are employing various polymerization mechanisms—cationic, anionic, and coordination polymerization—to synthesize polymers with well-defined structures, molecular weights, and functionalities. researchgate.net The influence of neighboring groups on the spiro ring can significantly affect the polymerization mechanism and is an area of active investigation. researchgate.net

The quest for ultimate precision in polymer synthesis has led to the exploration of enzymatic catalysis. nih.gov Enzymes offer unparalleled control over chemo-, regio-, and stereoselectivity, allowing for the synthesis of macromolecules with precisely defined structures, similar to biological processes. nih.gov Although primarily demonstrated for polysaccharides and polyesters, these "green polymer chemistry" principles are being extended to other monomer classes. nih.gov The development of catalyst-controlled stereodivergent synthesis, as shown with spiro-salen complexes for polyhydroxyalkanoates, provides a powerful blueprint for producing multiple stereoisomers of polymers from spiroorthocarbonate monomers. researchgate.net This level of control is essential for studying structure-property relationships and designing materials with tailored thermal and mechanical properties. researchgate.net

Integration of Spiroorthocarbonates in Smart and Responsive Materials

The unique chemical structures of spiroorthocarbonates make them ideal building blocks for smart and responsive materials—materials that can change their properties in response to external stimuli such as pH, light, or temperature. The acid-labile nature of the orthoester linkages within the polymerized structure is a key feature being exploited.

A notable strategy involves copolymerizing spiroorthocarbonate-derived segments with other polymers, like polylactide, to create triblock copolymers. researchgate.net These materials can be fabricated into electrospun fibers that are pH-sensitive, allowing for the controlled release of encapsulated substances in response to changes in the local acidic environment. researchgate.net This has significant potential in drug delivery systems, where a therapeutic agent could be released specifically at a target site with a lower pH, such as a tumor microenvironment or an inflamed tissue.

Furthermore, the ability to tailor material properties through photochemistry represents another exciting frontier. macroarc.org By incorporating photosensitive groups, it may be possible to create materials whose mechanical properties, such as stiffness or elasticity, can be altered on demand using light. This could lead to the development of 4D printed objects that can change their shape or function over time. The integration of spiroorthocarbonates is thus a promising avenue for creating the next generation of advanced, functional materials for biomedical and technological applications. researchgate.net

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of spirocyclic systems necessitates a collaborative approach between experimental synthesis and computational modeling. This synergy accelerates the design-build-test-learn cycle, leading to a more profound understanding of molecular behavior and a more rapid discovery of new functional molecules.

Computational chemistry provides invaluable insights that can guide experimental work. Molecular modeling, for example, is used to predict the three-dimensional conformation of spiro compounds, such as the chair conformation of a cyclohexane (B81311) ring within a spiro[4.5]decane system. nih.gov Theoretical studies are also employed to calculate properties that are difficult or time-consuming to measure experimentally. In the development of new drug candidates based on spiro scaffolds, computational tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and blood-brain barrier permeability. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising pharmacological profiles.

Experimental techniques provide the real-world data needed to validate and refine computational models. High-resolution characterization methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, determine the precise structure of synthesized compounds. nih.govresearchgate.net When combined, this integrated approach allows for a detailed investigation of structure-activity relationships, where the biological activity of a series of spiro derivatives can be directly correlated with their computationally modeled and experimentally verified structures. nih.gov

Sustainability Considerations in the Synthesis and Application of Spiro Compounds

In line with the global shift towards green chemistry, a significant focus in modern spiro compound research is on sustainability. This encompasses the entire lifecycle of the chemical, from its synthesis to its final application and disposal.

A key strategy is the use of renewable feedstocks. For example, research has demonstrated the synthesis of 1,4-dioxaspiro compounds from oleic acid, a fatty acid derived from plant oils, presenting a sustainable alternative to petroleum-based starting materials. researchgate.net

The development of environmentally benign catalytic processes is another cornerstone of sustainable synthesis. Biocatalysis, which utilizes enzymes, is inherently "green" as it operates under mild conditions (neutral pH, ambient temperature), uses water as a solvent, reduces byproducts, and relies on a nontoxic, biodegradable catalyst. evonik.comnih.gov Similarly, the use of hydrothermal synthesis reduces energy consumption and avoids polluting organic solvents. researchgate.net Improving the efficiency of traditional catalysis also contributes to sustainability. The development of highly active catalysts that work at low loadings minimizes waste, and technologies like membrane nanofiltration are being used to recover and reuse expensive transition metal catalysts, reducing both cost and the environmental footprint of the process. evonik.comyoutube.com These efforts are crucial for ensuring that the synthesis and application of advanced molecules like this compound are economically viable and environmentally responsible. researchgate.net

Q & A

Q. What are the preferred synthetic routes for 1,4,6,10-tetraoxaspiro[4.5]decane, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of polyols with ketones or aldehydes under acidic conditions. For example, spirocyclic ethers are often formed via acid-catalyzed ring-opening and re-cyclization of diols with carbonyl compounds. Reaction optimization (e.g., temperature, solvent polarity, and catalyst type) is critical for minimizing side products like linear oligomers. A study using analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decane derivatives) highlights the role of BF₃·Et₂O as a catalyst for enhancing regioselectivity . Yield improvements (>70%) are achievable with strict moisture control and stoichiometric balancing of reactants.

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming spirocyclic geometry. For related compounds (e.g., 1,2,4,5-tetramethyl-tetraoxaspiro derivatives), SCXRD data revealed bond angles of ~109.5° at oxygen atoms and a chair-like conformation in the cyclohexane ring, with R-factors <0.03 . Complementary techniques include NMR spectroscopy: ¹³C DEPT-135 can distinguish quaternary carbons at spiro junctions, while ¹H-¹H COSY and HMBC correlations resolve adjacent ether oxygen environments .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Thermal stability : Decomposition temperatures >200°C (based on analogous spiroethers) .
  • Solubility : High in polar aprotic solvents (e.g., DMSO, THF) due to ether oxygen lone pairs.
  • Hygroscopicity : Limited data, but spirocyclic ethers with multiple oxygen atoms may absorb moisture, requiring inert-atmosphere storage .

Advanced Research Questions

Q. How do substituents on the spiro framework affect reactivity in ring-opening reactions?

Electron-withdrawing groups (e.g., boronate esters at the 8-position) increase electrophilicity at adjacent carbons, facilitating nucleophilic attack. For example, 1,4-dioxaspiro[4.5]decane-8-boronic esters undergo Suzuki-Miyaura coupling with aryl halides, preserving the spiro core while introducing functional groups . Steric hindrance from methyl groups at the 3-position reduces reactivity by ~40% compared to unsubstituted analogs .

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts charge distribution and orbital hybridization. For 1,4,6,10-tetraoxaspiro derivatives, LUMO regions localize near oxygen atoms, suggesting nucleophilic attack sites. Molecular dynamics simulations (AMBER force field) further reveal conformational flexibility in solution, with ring puckering energy barriers of ~5 kcal/mol .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for complex derivatives?

Case study: A 3-methyl-substituted analog showed unexpected ¹H NMR splitting (δ 1.45 ppm, d, J = 6.2 Hz). HMBC correlations confirmed through-space coupling between methyl protons and the spiro carbon, while variable-temperature NMR (VT-NMR) ruled out dynamic effects. Redundant 2D experiments (HSQC, NOESY) are essential for unambiguous assignments .

Q. What role does this compound play in supramolecular chemistry or host-guest systems?

The spirocyclic cavity (diameter ~4.5 Å) can encapsulate small cations (e.g., Li⁺) via lone-pair interactions, as shown in ion mobility spectrometry. Binding constants (logK ≈ 2.3) were determined using UV-Vis titration with crown ether competitors .

Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?

Hydrolysis studies (pH 1–13, 25°C) indicate rapid degradation in acidic media (t₁/₂ = 2 hr at pH 1) due to ether cleavage. Oxidative stability (H₂O₂, 10% w/w) shows resistance up to 50°C, with <5% decomposition over 24 hr .

Methodological Guidance

9. Designing SAR studies for bioactivity screening:

  • Variable substituents : Modify alkyl/aryl groups at positions 3, 7, and 8.
  • Assays : Use dopamine receptor binding (radioligand displacement) or enzymatic inhibition (e.g., acetylcholinesterase) with IC₅₀ calculations via nonlinear regression .
  • Statistical analysis : Apply one-way ANOVA (α = 0.05) with post-hoc Tukey tests for group comparisons, as demonstrated in spirocyclic drug candidate studies .

10. Addressing synthetic challenges in scaling up:

  • Purification : Use simulated moving bed (SMB) chromatography for diastereomer separation.
  • Yield optimization : DoE (design of experiments) approaches identify critical parameters (e.g., catalyst loading, reaction time) .

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